molecular formula C9H5BrO3 B2454778 3-Bromobenzofuran-2-carboxylic acid CAS No. 38281-53-7

3-Bromobenzofuran-2-carboxylic acid

Cat. No.: B2454778
CAS No.: 38281-53-7
M. Wt: 241.04
InChI Key: NACCIKKHVJKRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 38281-53-7 . It has a molecular weight of 241.04 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring substituted with a bromine atom and a carboxylic acid group . The InChI code for the compound is 1S/C9H5BrO3/c10-7-5-3-1-2-4-6 (5)13-8 (7)9 (11)12/h1-4H, (H,11,12) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 208-212 degrees Celsius . The compound has a molecular weight of 241.04 .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

3-Bromobenzofuran-2-carboxylic acid is utilized in the field of chemical synthesis and organic chemistry. A study by Carrër et al. (2011) explores the synthesis of novel 3-aryl-2-arylamidobenzofurans using a Curtius rearrangement strategy from benzofuran-2-carboxylic acids. This process involves Suzuki-Miyaura cross-coupling and reveals an unusual reductive debromination, highlighting the intricate chemical behavior of this compound derivatives (Carrër et al., 2011).

Novel Compound Synthesis

Research by Sanjeeva et al. (2021) describes the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, starting from 5-bromobenzofuran-2-carboxylic acid. This study demonstrates the utility of this compound in producing novel series of triazoles, indicating its role in developing new chemical entities with potential applications (Sanjeeva et al., 2021).

Catalysis and Synthetic Methodologies

Research in the field of catalysis and synthetic methodologies also employs this compound. Katayama et al. (2016) discuss its use in an electrochemical reduction process to create various chemical structures, showcasing its versatility in synthetic chemistry (Katayama et al., 2016).

Antimicrobial Applications

The antimicrobial potential of compounds derived from this compound is also explored. Kumari et al. (2019) report on the synthesis of benzofuran aryl ureas and carbamates with noted antimicrobial activities, indicating its relevance in the search for new antimicrobial agents (Kumari et al., 2019).

Safety and Hazards

The safety information for 3-Bromobenzofuran-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

3-Bromobenzofuran-2-carboxylic acid, a derivative of benzofuran, is known to have strong biological activities Benzofuran compounds are known to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular components, including proteins, enzymes, and nucleic acids.

Mode of Action

It is known that benzofuran derivatives interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cellular processes . The compound’s bromine atom may enhance its reactivity, allowing it to form covalent bonds with its targets and modify their function.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways may be affected. These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and logp value , suggest that it may have good bioavailability

Result of Action

Based on the known biological activities of benzofuran compounds , it can be inferred that the compound may induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, and inhibit viral replication.

Properties

IUPAC Name

3-bromo-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACCIKKHVJKRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.